

Data Presentation: A Comparative Analysis of Selective PAD4 Inhibitors

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Compound of Interest

Compound Name: BMS-P5 free base

Cat. No.: B2449914

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The following table summarizes the quantitative data for prominent selective PAD4 inhibitors, offering a side-by-side comparison of their potency and selectivity.

Inhibitor	Type	hPAD4 IC50 (nM)	Selectivity over other PADs	Key In Vitro Effects	Key In Vivo Models and Efficacy
BMS-P5	Selective, orally active	98	Selective over PAD1, PAD2, and PAD3 (IC50s >10 μ M)	Blocks multiple myeloma (MM)-induced NET formation and histone H3 citrullination.	Delays MM progression and improves survival in a syngeneic mouse model (50 mg/kg, oral).
GSK484	Reversible, selective	50 (Ca ²⁺ -free), 250 (2 mM Ca ²⁺)	Selective over PAD1, PAD2, and PAD3.	Inhibits NET formation in mouse and human neutrophils.	Prevents awakening of dormant cancer cells in a breast cancer model.
GSK199	Reversible, selective	200 (Ca ²⁺ -free), 1000 (2 mM Ca ²⁺)	Selective over other PAD isoforms.	Inhibits PAD4 citrullination and NET formation.	Ameliorates collagen-induced arthritis in a murine model (10-30 mg/kg).
JB1-589	Non-covalent, selective	122	Highly selective for PAD4 (no inhibition of other PADs at 30 μ M).	Inhibits histone H3 citrullination in neutrophils; reduces CXCR2 expression and blocks	Reduces primary tumor growth and lung metastases in mouse tumor models (50 mg/kg, oral); enhances the effect of

neutrophil
chemotaxis.
immune
checkpoint
inhibitors.

Induces
apoptosis in
cancer cells;
prevents
histone H3
citrullination
and NET
formation.

Cl-amidine
Irreversible,
pan-PAD
5900

Non-selective
(IC50s:
PAD1=800
nM,
PAD3=6200
nM).

Improves
survival in a
murine sepsis
model.

JTxPAD4i
Selective
102

Selective
against
PAD1, PAD2,
and PAD3
(>10 μ M).

Inhibits H3-
Histone
citrullination
in human
neutrophils
(IC50 = 125
nM).
~50% tumor
growth
inhibition in a
4T1
syngeneic
breast cancer
model (50
mg/kg, oral).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols frequently used in the evaluation of PAD4 inhibitors.

PAD4 Enzyme Activity Assay

This assay is commonly used to determine the potency (IC50) of PAD4 inhibitors. A widely used method is the colorimetric assay that detects ammonia, a byproduct of the deimination reaction.

- Reagents and Materials:
 - Recombinant human PAD4 enzyme

- PAD4 inhibitor (e.g., BMS-P5)
- Substrate: N α -Benzoyl-L-arginine ethyl ester (BAEE) is a common artificial substrate.
- Assay Buffer: Typically 100 mM Tris-HCl (pH 7.5) containing 10 mM CaCl₂ and 2.5 mM DTT.
- Coupling enzyme and cofactors for detection (for coupled assays): e.g., glutamate dehydrogenase (GDH), α -ketoglutarate, and NADH.
- 96-well microplate
- Spectrophotometer (plate reader)
- Procedure (Coupled Spectrophotometric Assay):
 1. Prepare a reaction mixture in a 96-well plate containing the assay buffer, α -ketoglutarate, NADH, and glutamate dehydrogenase.
 2. Add the PAD4 inhibitor at various concentrations to the wells and briefly pre-incubate.
 3. Add the recombinant PAD4 enzyme to all wells except for the negative control.
 4. Initiate the enzymatic reaction by adding the substrate (BAEE).
 5. The ammonia produced by PAD4 is used by GDH to convert α -ketoglutarate to glutamate, which oxidizes NADH to NAD⁺.
 6. Monitor the decrease in absorbance at 340 nm in real-time using a spectrophotometer.
 7. Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration.
 8. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Neutrophil Extracellular Trap (NET) Formation Assay

This assay assesses the ability of PAD4 inhibitors to block the formation of NETs, a key downstream effect of PAD4 activation.

- Reagents and Materials:
 - Isolated human or mouse neutrophils
 - PAD4 inhibitor (e.g., BMS-P5)
 - NET-inducing agent: Phorbol 12-myristate 13-acetate (PMA), calcium ionophore (e.g., A23187), or conditioned media from cancer cells.
 - Cell-impermeable DNA-binding fluorescent dye: e.g., Sytox Green or Sytox Orange.
 - Fixative: Paraformaldehyde
 - Permeabilization buffer: Triton X-100
 - Antibodies for immunofluorescence: Anti-citrullinated histone H3 (CitH3), anti-myeloperoxidase (MPO), anti-neutrophil elastase (NE).
 - Fluorescently labeled secondary antibodies
 - Fluorescence microscope or plate reader
- Procedure:
 1. Isolate neutrophils from fresh peripheral blood using a density gradient separation method.
 2. Seed the neutrophils in a multi-well plate.
 3. Pre-incubate the neutrophils with the PAD4 inhibitor at various concentrations for 30-60 minutes.
 4. Stimulate the neutrophils with a NET-inducing agent (e.g., PMA at 100 ng/ml) and incubate for 3-4 hours at 37°C.
 5. Quantification by Fluorescence Plate Reader:
 - Add a cell-impermeable DNA dye (e.g., Sytox Green) to the wells.

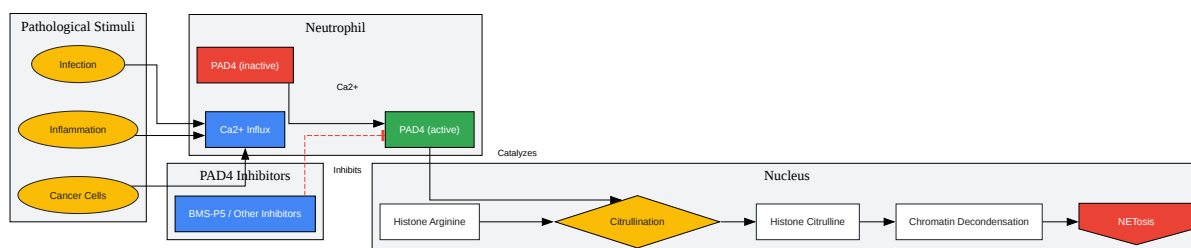
- Measure the fluorescence intensity. An increase in fluorescence corresponds to the amount of extracellular DNA from NETs.

6. Visualization by Fluorescence Microscopy:

- After stimulation, fix the cells with paraformaldehyde.
- Permeabilize the cells and stain with a primary antibody against a NET marker (e.g., anti-CitH3) followed by a fluorescently labeled secondary antibody and a DNA counterstain (e.g., DAPI).
- Visualize the web-like structures of NETs using a fluorescence microscope.

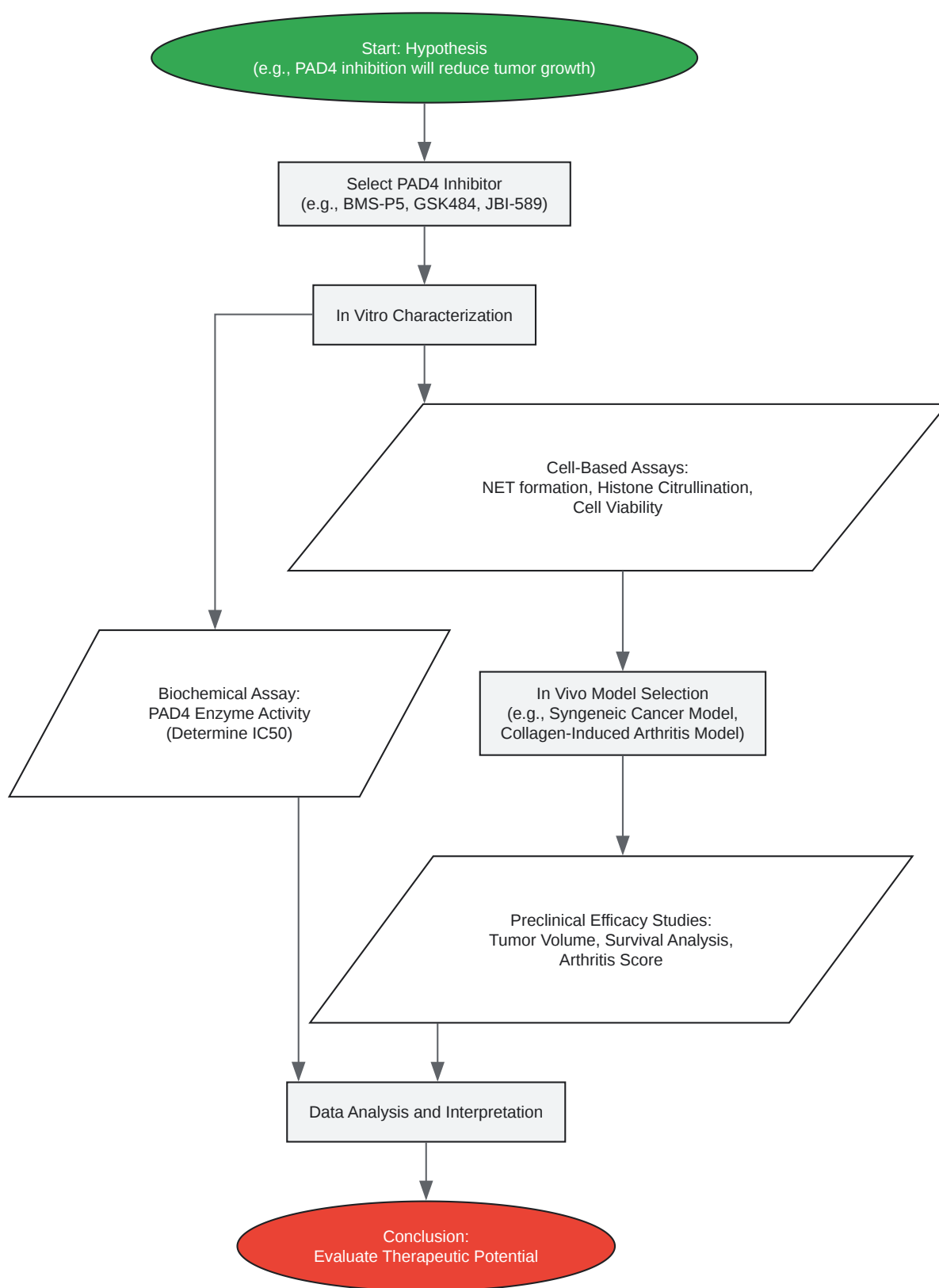
Mandatory Visualization

Diagrams illustrating the PAD4 signaling pathway and a typical experimental workflow for evaluating PAD4 inhibitors are provided below.



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Caption: PAD4 signaling pathway leading to NETosis and its inhibition.



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Caption: A typical experimental workflow for evaluating PAD4 inhibitors.

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